Ethyl 2-(2-cyanoethyl)-3-oxobutanoate
Overview
Description
Ethyl 2-(2-cyanoethyl)-3-oxobutanoate is an organic compound that contains a carboxylate ester and a nitrile . It is a colorless liquid with a pleasant odor . This material is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .
Synthesis Analysis
Ethyl 2-cyanoacrylate is prepared by condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer . This process involves the use of strong acids and results in a product that polymerizes easily due to its conjugated unsaturated groups .Molecular Structure Analysis
The empirical formula of Ethyl 2-cyanoacrylate is C6H7NO2 . It has a molar mass of 125.13 g/mol . The molecule is colorless in its liquid state .Chemical Reactions Analysis
Ethyl 2-cyanoacrylate polymerizes instantly in water . The small amount of moisture in air is enough to initiate polymerization . The polymer forms within a matter of minutes, creating a bond that is often stronger than the materials it joins .Physical And Chemical Properties Analysis
Ethyl 2-cyanoacrylate is a colorless liquid with a boiling point of 54–56 ºC at 3 torr . It polymerizes in water .Scientific Research Applications
Radical Polymerization
- Scientific Field : Polymer Chemistry
- Application Summary : Ethyl 2-cyanoacrylate is used in the radical polymerization process . This process is synthetically useful and allows for the creation of polymers with a wide range of properties .
- Methods of Application : The radical polymerization of Ethyl 2-cyanoacrylate is possible under acidic conditions . The process involves the use of a radical initiator, such as tri-n-butyl borane oxide (TBBO), to initiate the polymerization of highly reactive monomers .
- Results/Outcomes : The result of this process is the formation of polymers with unique properties. These polymers have found utility in various applications, including as components of industrial and household instant adhesives .
Superglue Ingredient
- Scientific Field : Industrial Chemistry
- Application Summary : Ethyl 2-cyanoacrylate is the primary active ingredient in most superglues . It is renowned for its high reactivity and instant adhesive properties .
- Methods of Application : The compound is prepared by condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer . Some superglues contain additives such as fumed silica to make them more viscous or rubber to make them more impact resistant .
- Results/Outcomes : The result is a strong adhesive that polymerizes instantly in water. The small amount of moisture in air is enough to initiate polymerization, creating a bond that is often stronger than the materials it joins .
Safety And Hazards
Ethyl 2-cyanoacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Ethyl 2-cyanoacrylate is a versatile synthetic building block for a variety of functional and pharmacologically active substances . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition . This reactivity is similar to that of esters of malonic acid . Future research and development may focus on exploring these properties further.
properties
IUPAC Name |
ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-13-9(12)8(7(2)11)5-4-6-10/h8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQTXHMZBZRXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536949 | |
Record name | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |
CAS RN |
10444-33-4 | |
Record name | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90536949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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